

Application Note: Quantification of Cefoxitin in Biological Samples using HPLC-UV

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Compound of Interest

Compound Name: Cefoxazole

Cat. No.: B1200260

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Introduction

Cefoxitin is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both aerobic and anaerobic bacteria. Accurate quantification of cefoxitin in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of cefoxitin concentration in biological samples. The described protocol is robust, sensitive, and specific, making it suitable for routine analysis in a research or clinical laboratory setting.

Principle of the Method

This method utilizes reversed-phase HPLC to separate cefoxitin from endogenous components in biological samples. The sample preparation involves a straightforward protein precipitation step using acetonitrile, which effectively removes proteins that can interfere with the analysis and damage the HPLC column. An internal standard (IS), 3-isobutyl-1-methylxanthine, is incorporated to ensure accuracy and precision by correcting for variations in sample preparation and injection volume. The separation is achieved on a C18 analytical column with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. Detection is performed using a UV detector at 254 nm, a wavelength at which cefoxitin exhibits significant absorbance.

Materials and Reagents

- Cefoxitin Sodium Salt: Reference standard, purity $\geq 98\%$
- 3-Isobutyl-1-methylxanthine (IS): Purity $\geq 99\%$
- Acetonitrile: HPLC grade
- Methanol: HPLC grade
- Potassium Dihydrogen Phosphate (KH_2PO_4): ACS grade
- Orthophosphoric Acid (H_3PO_4): ACS grade
- Water: HPLC grade or ultrapure water
- Biological Matrix: Drug-free human plasma or urine for calibration standards and quality controls.

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation (0.05 M Potassium Dihydrogen Phosphate Buffer, pH 3.0: Acetonitrile, 80:20 v/v)

- Dissolve 6.8 g of KH_2PO_4 in 1000 mL of HPLC grade water to prepare a 0.05 M solution.
- Adjust the pH of the solution to 3.0 with orthophosphoric acid.
- Filter the buffer solution through a 0.45 μm membrane filter.
- Mix 800 mL of the filtered buffer with 200 mL of acetonitrile.
- Degas the mobile phase by sonication or helium sparging before use.

4.1.2. Cefoxitin Stock Solution (1 mg/mL)

- Accurately weigh 10 mg of cefoxitin sodium salt and transfer it to a 10 mL volumetric flask.

- Dissolve the cefoxitin in HPLC grade water.
- Make up the volume to 10 mL with water.
- This stock solution should be stored at 2-8°C and is stable for up to one week.

4.1.3. Cefoxitin Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the cefoxitin stock solution with drug-free biological matrix (plasma or urine) to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.1.4. Internal Standard (IS) Stock Solution (1 mg/mL)

- Accurately weigh 10 mg of 3-isobutyl-1-methylxanthine and transfer it to a 10 mL volumetric flask.
- Dissolve the IS in methanol.
- Make up the volume to 10 mL with methanol.
- Store the stock solution at 2-8°C.

4.1.5. Internal Standard (IS) Working Solution (40 µg/mL)

- Dilute the IS stock solution with a 50% (w/v) trichloroacetic acid solution or acetonitrile to a final concentration of 40 µg/mL.

Sample Preparation (Protein Precipitation)

- Pipette 200 µL of the biological sample (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 50 µL of the IS working solution (40 µg/mL) to each tube and vortex briefly.
- Add 600 µL of ice-cold acetonitrile to each tube (a 3:1 ratio of acetonitrile to sample).^[1]
- Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

- Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[2]
- Carefully transfer the supernatant to a clean HPLC vial for analysis.

HPLC-UV System and Conditions

- HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
- Column: C18 reversed-phase column (e.g., μ -Bondapak C18, 300 x 3.9 mm, 10 μ m particle size).
- Mobile Phase: 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0): Acetonitrile (80:20 v/v).
- Flow Rate: 1.5 mL/min.
- Injection Volume: 25 μ L.
- Column Temperature: Ambient or controlled at 30°C.
- Detection Wavelength: 254 nm.

Data Presentation

The following tables summarize the quantitative data obtained from method validation studies.

Table 1: Chromatographic Parameters

Parameter	Value
Cefoxitin Retention Time	~5.3 minutes
Internal Standard Retention Time	~7.5 minutes
Total Run Time	< 10 minutes

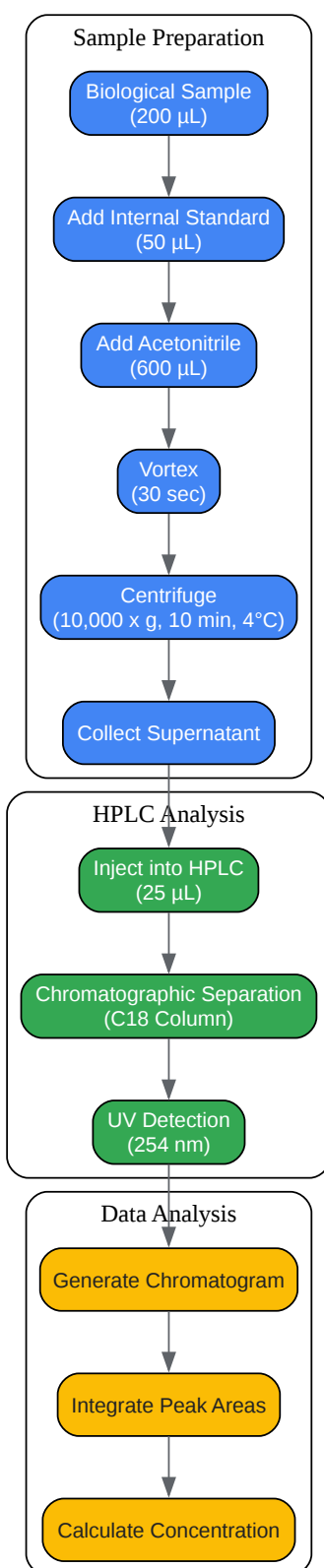
Table 2: Method Validation Summary

Validation Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.995
Accuracy (% Recovery)	95.2% - 104.5%
Precision (Intra-day, %RSD)	< 5.9%
Precision (Inter-day, %RSD)	< 11%
Limit of Quantification (LOQ)	1-2 mg/L ^[1]
Recovery	> 90%

Table 3: Cefoxitin Stability in Biological Samples

Condition	Matrix	Duration	Stability (% of Initial Concentration)
Long-Term	Plasma & Tissue Homogenates	4 months at -80°C	Stable
Freeze-Thaw (2 cycles)	Plasma & Tissue Homogenates	-80°C to Room Temperature	Stable
Autosampler	Processed Samples	16 hours at 10°C	Stable
Room Temperature	Plasma	24 hours	Stable ^[1]
Refrigerated	Urine	24 hours	Stable

Visualizations



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Caption: Experimental workflow for cefoxitin quantification.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and efficient means for quantifying cefoxitin in biological samples. The protocol is characterized by a simple and rapid sample preparation procedure, good chromatographic resolution, and robust performance as demonstrated by the validation data. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate determination of cefoxitin concentrations for a variety of applications.

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